molecular formula C6H8O4 B8291647 2,5-Dihydro-5-hydroxy-4-methoxy-3-methyl-2-oxofuran

2,5-Dihydro-5-hydroxy-4-methoxy-3-methyl-2-oxofuran

Cat. No.: B8291647
M. Wt: 144.12 g/mol
InChI Key: LWKWYMFXMCVWBC-UHFFFAOYSA-N
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Description

2,5-Dihydro-5-hydroxy-4-methoxy-3-methyl-2-oxofuran is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

2-hydroxy-3-methoxy-4-methyl-2H-furan-5-one

InChI

InChI=1S/C6H8O4/c1-3-4(9-2)6(8)10-5(3)7/h6,8H,1-2H3

InChI Key

LWKWYMFXMCVWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(OC1=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxy-3-methylmaleic anhydride (9 g), (M. M. Kayser et al, Can.J.Chem., 1986, 64, 104) in dry THF (50 mls) was added, dropwise to a suspension of sodium borohydride (1.5 g) in THF (200 mls) at 0°-5° C., over ca 30 mins. The reaction mixture was allowed to warm to room temperature for a further 30 mins. T.l.c. analysis showed no remaining starting material. The solution was carefully neutralized with 5M aqueous hydrochloric acid and then the THF removed in vacuo. The aqueous solution was extracted with ethyl acetate washed with brine and dried. After removal of solvent the crude material was purified by `flash` chromatography on silica gel eluting with 50% ethyl acetate/hexane. The title compound was obtained as a colourless crystalline solid, (6.683 g, 73%), m.p. 79° C., benzene. νmax (CH2Cl2) 3540(w), 3300 (br), 1755, 1670, 1455, 1380 and 1325cm- ; δH (CDCl 3) 1.78 (3H, s), 4.06 (3H, s), 5.96 (1H, br.s, sharpens on D2O shake) and 6.23 (1H, br.s, exch).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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